2-[2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethoxy]ethanol
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Overview
Description
2-[2-[4-(2-Bicyclo[221]heptanyl)piperazin-1-yl]ethoxy]ethanol is a complex organic compound featuring a bicyclo[221]heptane scaffold This structure is notable for its rigidity and unique spatial arrangement, which can impart distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethoxy]ethanol typically involves multiple steps, starting from readily available precursors. One common approach is the formal [4 + 2] cycloaddition reaction, which allows for the construction of the bicyclo[2.2.1]heptane core under mild conditions using organocatalysis . This method is highly enantioselective and operationally simple, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the use of chiral catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which 2-[2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethoxy]ethanol exerts its effects involves its interaction with specific molecular targets. The bicyclo[2.2.1]heptane scaffold can interact with various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclo[2.2.1]heptane core and are used in asymmetric synthesis and catalysis.
2-Vinylbicyclo[2.2.1]heptane: Another compound with a similar core structure, used in polymer chemistry.
Uniqueness
What sets 2-[2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethoxy]ethanol apart is the presence of the piperazine ring and ethoxyethanol moiety, which can confer additional reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c18-8-10-19-9-7-16-3-5-17(6-4-16)15-12-13-1-2-14(15)11-13/h13-15,18H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGKVRVOYKMGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)CCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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